molecular formula C9H7BrO B2768030 1-Bromo-3-(prop-2-yn-1-yloxy)benzene CAS No. 114855-35-5

1-Bromo-3-(prop-2-yn-1-yloxy)benzene

Cat. No. B2768030
CAS RN: 114855-35-5
M. Wt: 211.058
InChI Key: NWOMEMWJZOKRQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(prop-2-yn-1-yloxy)benzene is a chemical compound with the empirical formula C9H7BrO . It has a molecular weight of 211.06 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of (prop-2-ynyloxy) benzene derivatives, which includes this compound, involves a reaction with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds were synthesized in good yields (53–85%) . Electron withdrawing groups favor the formation of stable phenoxide ion thus in turn favors the formation of product while electron donating groups do not favor the reaction .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string BrC1=CC=CC(OCC#C)=C1 . The InChI key for this compound is NWOMEMWJZOKRQR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Biological Evaluation

A convenient method for synthesizing (prop-2-ynyloxy)benzene derivatives, including 1-Bromo-3-(prop-2-yn-1-yloxy)benzene, has been developed. This method has proven effective for creating compounds with potential antiurease and antibacterial effects against harmful substances (Batool et al., 2014).

Structural Analysis and Crystallography

The compound 3-(Prop-2-yn-1-yloxy)phthalonitrile, a derivative, exhibits a nearly coplanar structure with interesting supramolecular features, such as C—H⋯N interactions, which are significant in crystallography studies (Jan et al., 2013).

Antioxidant and Antimicrobial Properties

Derivatives like 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde have been synthesized and evaluated for their antioxidant, antimicrobial, and anticancer properties. These compounds have shown significant potential in these areas, particularly against certain bacteria and cancer cell lines (Konuş et al., 2019).

Heterocyclic Compound Synthesis

A novel series of heterocyclic systems derived from eugenol and 4-allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene were synthesized. These compounds exhibit significant cytotoxicity against various cancer cell lines, demonstrating their potential in medical research (Taia et al., 2020).

Dendrimer Synthesis

1-Bromo-4-(prop-2-enyl)benzene, a related compound, has been used for the regiospecific hydrosilylation, leading to the creation of molecular building block precursors. These are pivotal in the synthesis of modified carbosilane dendrimers, showing its significance in the field of materials science (Casado & Stobart, 2000).

Electrosynthesis in Organic Chemistry

The compound has also been utilized in electrosynthesis studies, specifically in the selective radical cyclization of propargyl bromoethers to produce tetrahydrofuran derivatives. This demonstrates its utility in complex organic synthesis processes (Esteves et al., 2007).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating it is acutely toxic if ingested . The safety information pictograms include GHS06, which represents acute toxicity . The precautionary statements include P301 + P330 + P331 + P310, which advise to rinse mouth, do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician if swallowed .

properties

IUPAC Name

1-bromo-3-prop-2-ynoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-2-6-11-9-5-3-4-8(10)7-9/h1,3-5,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOMEMWJZOKRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.